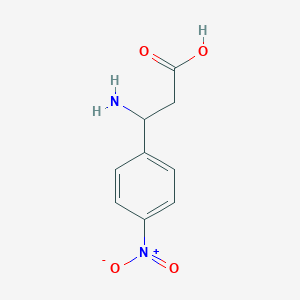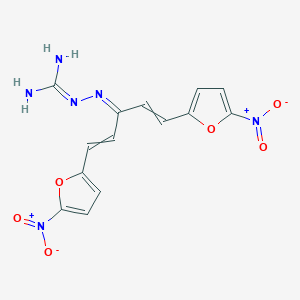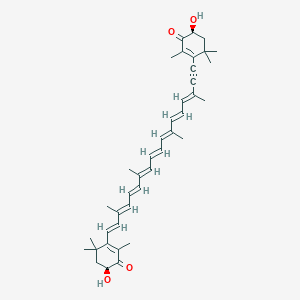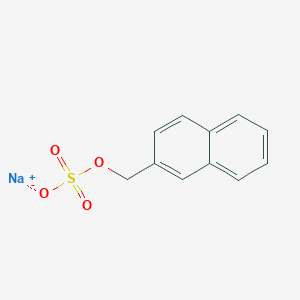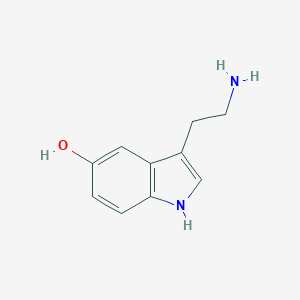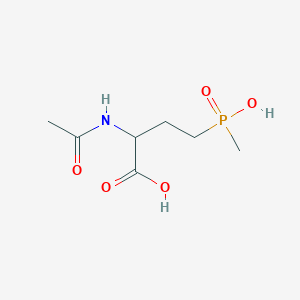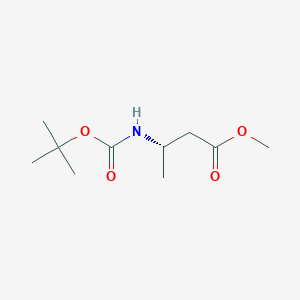
Methyl (S)-3-Boc-aminobutyrate
Vue d'ensemble
Description
Methyl (S)-3-Boc-aminobutyrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of amino acid and is commonly used in the synthesis of various peptides and proteins.
Mécanisme D'action
Methyl (S)-3-Boc-aminobutyrate acts as a protecting group for the amino acid residue during the peptide synthesis process. It is attached to the amino group of the amino acid residue, which prevents unwanted reactions from occurring during the synthesis process. The protecting group can be easily removed using mild acid conditions, which allows for the synthesis of the desired peptide or protein.
Effets Biochimiques Et Physiologiques
Methyl (S)-3-Boc-aminobutyrate does not have any significant biochemical or physiological effects on its own. However, it is an essential compound in the synthesis of various bioactive compounds, which can have significant biochemical and physiological effects. For example, peptides and peptidomimetics synthesized using Methyl (S)-3-Boc-aminobutyrate can have a range of effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl (S)-3-Boc-aminobutyrate in lab experiments is its ability to act as a protecting group for the amino acid residue during the peptide synthesis process. This allows for the synthesis of complex peptides and proteins with high yields and purity. Additionally, Methyl (S)-3-Boc-aminobutyrate is a stable compound that can be easily stored and transported.
One of the limitations of using Methyl (S)-3-Boc-aminobutyrate is that it can be difficult to remove the protecting group under certain conditions, which can result in low yields or impurities in the final product. Additionally, the synthesis of Methyl (S)-3-Boc-aminobutyrate can be expensive and time-consuming, which can limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the use of Methyl (S)-3-Boc-aminobutyrate in scientific research. One direction is the development of new protecting groups that can be easily removed under mild conditions, which would improve the efficiency and yield of the peptide synthesis process. Another direction is the synthesis of new bioactive compounds using Methyl (S)-3-Boc-aminobutyrate, which could have significant applications in the field of medicinal chemistry. Finally, the use of Methyl (S)-3-Boc-aminobutyrate in combination with other compounds could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
Methyl (S)-3-Boc-aminobutyrate is a compound that has significant applications in the field of medicinal chemistry. Its ability to act as a protecting group for the amino acid residue during the peptide synthesis process has made it an essential compound in the synthesis of various bioactive compounds. While there are limitations to its use in lab experiments, the future directions for its use are promising, and it is likely to continue to play an important role in scientific research.
Applications De Recherche Scientifique
Methyl (S)-3-Boc-aminobutyrate has been widely used in scientific research for the synthesis of various peptides and proteins. This compound is commonly used as a protecting group for the amino acid residue during the peptide synthesis process. It is also used in the synthesis of various bioactive compounds, such as cyclic peptides and peptidomimetics. Additionally, Methyl (S)-3-Boc-aminobutyrate has been used in the development of new drugs for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propriétés
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJJLDEYCLBFT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459085 | |
| Record name | Methyl (S)-3-Boc-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-3-Boc-aminobutyrate | |
CAS RN |
106539-14-4 | |
| Record name | Methyl (S)-3-Boc-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



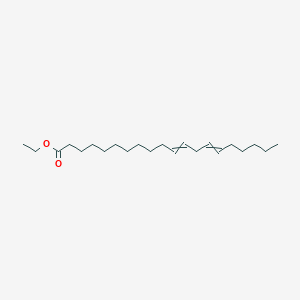
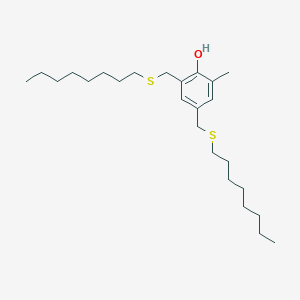
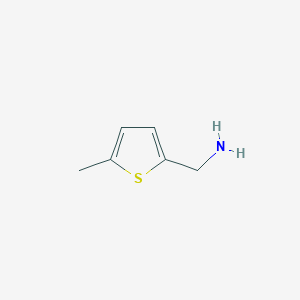
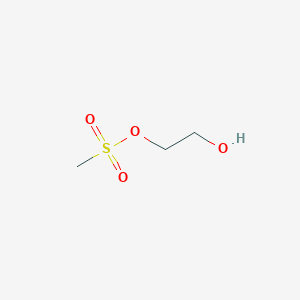
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
